methyl 4-{[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]amino}butanoate
Description
This compound features a spiro[cyclohexane-1,3'-isoquinoline] core fused with a phenyl group at position 2' and a 1'-oxo functionality. The butanoate ester group is linked via a carbonylamino (-NHC(O)-) bridge to the spiro system.
Properties
Molecular Formula |
C26H30N2O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 4-[(1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]butanoate |
InChI |
InChI=1S/C26H30N2O4/c1-32-22(29)15-10-18-27-24(30)23-20-13-6-7-14-21(20)25(31)28(19-11-4-2-5-12-19)26(23)16-8-3-9-17-26/h2,4-7,11-14,23H,3,8-10,15-18H2,1H3,(H,27,30) |
InChI Key |
GDIMODJPEQGPEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach is the cyclocondensation of 3-amino-5-methyl-[1,1’-biphenyl]-2,4-dicarbonitrile with cyclohexanone . This reaction is often carried out under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-{[(1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-yl)carbonyl]amino}butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating specific biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro Systems
(a) 4-[4-Cyano-2-({[(2'R,4S)-6-(Isopropylcarbamoyl)-2,3-dihydrospiro[chromene-4,1'-cyclopropane]-2'-yl]carbonyl}amino)phenyl]butanoic Acid ()
- Key Differences: Replaces the spiro[cyclohexane-isoquinoline] core with a spiro[chromene-cyclopropane] system. The butanoic acid terminus enhances solubility compared to the methyl ester in the target compound.
- Functional Impact: The cyano and carbamoyl groups may improve binding affinity to proteases or kinases, whereas the target compound’s phenyl and oxo groups could favor aromatic stacking interactions .
(b) (1''R,2''R,3''S,4''S)-3''-(4-Chlorophenyl)-4''-methyl-2-oxo-1''-phenyl-2H-spiro[benzofuran-3,2''-cyclohex[5']ene]-6''-carbaldehyde ()
- Key Differences : Features a spiro[benzofuran-cyclohexene] core with a carbaldehyde substituent. The chlorophenyl group introduces electron-withdrawing effects absent in the target compound.
- Functional Impact : The aldehyde group may enable covalent binding to biological targets, contrasting with the ester and amide functionalities in the target compound .
Analogues with Butanoate/Ester Linkages
(a) Ethyl 4-{[(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate ()
- Key Differences : Substitutes the spiro system with a pyrazole ring and uses an ethyl ester. The chloro and phenyl groups mimic the target’s phenyl substituent but lack the spiro complexity.
- Functional Impact : Pyrazole rings often enhance metabolic stability, whereas the spiro system in the target compound may confer conformational rigidity .
(b) Methyl 4-[(2-Phenyl-1,3-thiazolidin-3-ium-4-carbonyl)amino]butanoate Chloride ()
Data Tables: Molecular Properties and Spectral Comparisons
*Calculated based on structural analysis due to absence of direct data in evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
